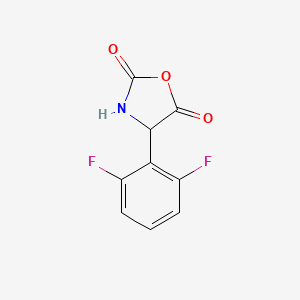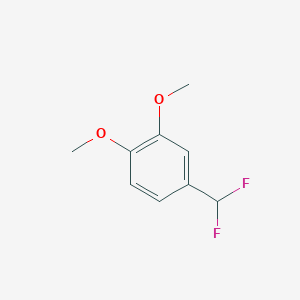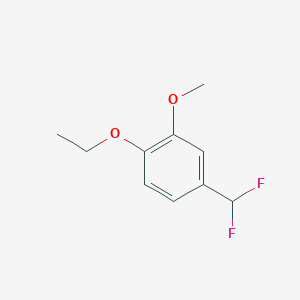
5-(Difluoromethyl)-2-ethoxyanisole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Difluoromethyl)-2-ethoxyanisole is an organic compound that features a difluoromethyl group attached to an anisole derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)-2-ethoxyanisole typically involves the introduction of the difluoromethyl group into an anisole derivative. One common method is the nucleophilic substitution reaction, where a difluoromethylating agent reacts with a suitable precursor. For instance, the reaction of 2-ethoxyanisole with a difluoromethylating reagent like TMS-CF2H under appropriate conditions can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-catalyzed reactions or radical-based methods to achieve high yields and purity. The choice of method depends on factors such as cost, efficiency, and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
5-(Difluoromethyl)-2-ethoxyanisole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are commonly employed
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce various substituted anisole derivatives .
Aplicaciones Científicas De Investigación
5-(Difluoromethyl)-2-ethoxyanisole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the development of advanced materials with specific chemical and physical properties
Mecanismo De Acción
The mechanism of action of 5-(Difluoromethyl)-2-ethoxyanisole involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. This interaction can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Difluoromethyl-2-methoxyanisole
- 5-Difluoromethyl-2-ethoxyphenol
- 7-Difluoromethyl-5-phenylpyrazolo[1,5-a]pyrimidine
Uniqueness
5-(Difluoromethyl)-2-ethoxyanisole is unique due to its specific substitution pattern and the presence of both difluoromethyl and ethoxy groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it may offer enhanced stability, reactivity, or biological activity .
Propiedades
Fórmula molecular |
C10H12F2O2 |
|---|---|
Peso molecular |
202.20 g/mol |
Nombre IUPAC |
4-(difluoromethyl)-1-ethoxy-2-methoxybenzene |
InChI |
InChI=1S/C10H12F2O2/c1-3-14-8-5-4-7(10(11)12)6-9(8)13-2/h4-6,10H,3H2,1-2H3 |
Clave InChI |
DOAFAYSJIKJWMQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1)C(F)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





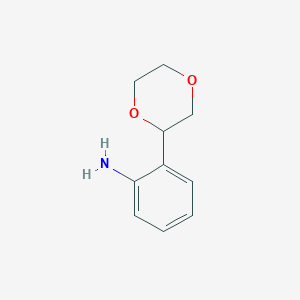

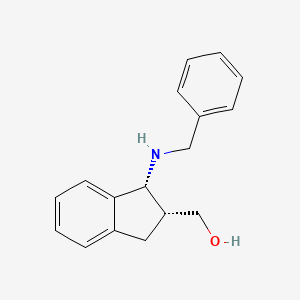
![4-Bromo-1-[2-[(tert-butyldimethylsilyl)oxy]ethyl]-1H-pyrazole-5-carbaldehyde](/img/structure/B13709881.png)


![O-[(5-Phenyl-3-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13709901.png)
